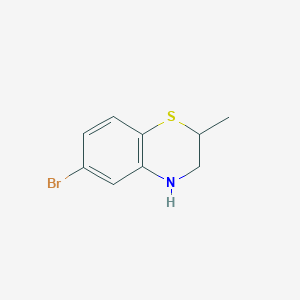

6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine

Description

6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine (CAS Ref: 10-F471242) is a brominated benzothiazine derivative characterized by a partially saturated six-membered thiazine ring fused to a benzene ring. The methyl group at position 2 and the bromo substituent at position 6 influence its electronic and steric properties.

Properties

IUPAC Name |

6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGZXQCNNSQISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(S1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine typically involves the bromination of 2-methyl-3,4-dihydro-2H-benzothiazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar bromination techniques are scaled up for industrial synthesis, with additional steps for purification and quality control to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyl-3,4-dihydro-2H-benzothiazine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzothiazines depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include 2-methyl-3,4-dihydro-2H-benzothiazine.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The compound exhibits a range of biological activities, making it a candidate for drug development. Notable properties include:

- Antimicrobial Activity : Research has shown that derivatives of this compound possess significant antimicrobial properties. For example, studies indicate minimum inhibitory concentrations (MIC) against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : In vitro studies demonstrate that 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine can induce apoptosis in cancer cells. It has shown cytotoxic effects with IC50 values below 20 µM in certain assays, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In animal models, it exhibited activity comparable to standard anti-inflammatory drugs like indomethacin and phenylbutazone, indicating its potential for treating inflammatory diseases .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL |

| Antimicrobial | S. aureus | 16 µg/mL |

| Anticancer | MCF-7 | 2.49 µM |

| Anti-inflammatory | Carrageenin-induced edema | Potency comparable to indomethacin |

Material Science Applications

Beyond its medicinal applications, this compound is being explored in material science:

- Polymer Development : The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymeric materials. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

- Dyes and Pigments : The compound's structural characteristics also make it a candidate for developing dyes and pigments used in textiles and coatings.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Anti-inflammatory Study : A study demonstrated that the compound was effective in reducing inflammation in carrageenin-induced rat foot edema tests, showing nearly four times the potency of phenylbutazone without significant side effects .

- Anticancer Research : In vitro testing on various cancer cell lines revealed that modified derivatives of this compound could selectively inhibit cancer cell growth through mechanisms involving apoptosis and caspase activation pathways .

- Antimicrobial Testing : Comparative studies highlighted the antimicrobial efficacy of this compound against several pathogens, supporting its potential development as a new antibiotic agent .

Mechanism of Action

The exact mechanism of action of 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzothiazine Derivatives

6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

- Structural Features : Contains bromo and dichloro substituents, a dioxo group, and a fully oxidized sulfone (SO₂) moiety.

- Synthesis : Derived via halogenation of benzothiazine precursors, emphasizing the role of electron-withdrawing groups in stabilizing the thiazine ring .

- Key Differences : The dioxo group and dichloro substitution enhance polarity and likely reduce bioavailability compared to the target compound.

6-Bromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (II) and 6-Bromo-1-ethyl analog (III)

- Structural Features : Feature a carbonyl group at position 4 instead of a hydrazide moiety.

- Crystallography : The bromo-substituted aromatic ring in these compounds shows greater deviation from planarity (0.064–0.073 Å) compared to the target compound (0.0547 Å) .

- Hydrogen Bonding : Forms inversion dimers via N–H···O interactions, contrasting with the hydrazide-driven dimerization in the target compound .

Hydrazine-Linked Benzothiazines

6-Bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]-1-methyl-3,4-dihydro-1H-benzothiazine

Benzoxazine Analogs

6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

- Structural Features : Replaces sulfur with oxygen in the heterocycle, reducing ring strain and altering electronic properties.

- Similarity Score : 0.84 (compared to the target compound), indicating moderate structural overlap .

- Implications : The oxazine ring likely improves metabolic stability but reduces sulfur-specific reactivity (e.g., metal coordination).

Comparative Data Table

Biological Activity

6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique substitution pattern, exhibits a range of biological properties that make it a subject of interest in various research studies.

This compound is distinguished by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the benzothiazine ring. This specific structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation Reactions : It can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions : Reduction of the bromine atom can yield 2-methyl-3,4-dihydro-2H-benzothiazine.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain benzothiazine derivatives possess potent inhibitory effects against clinical strains of bacteria and fungi. The mechanism behind this activity may involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, such as modulation of signaling pathways involved in cell survival and proliferation. For example, it has been reported that certain benzothiazine derivatives exhibit cytotoxic effects with IC50 values in the micromolar range against different cancer cell lines .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | 5.89 | Apoptosis induction |

| Benzothiazine derivative X | Hep G2 (liver cancer) | 0.28 | EGFR inhibition |

| Benzothiazine derivative Y | MCF-7 (breast cancer) | 0.59 | Cell cycle arrest |

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of benzothiazines. For example, certain derivatives have shown effectiveness in reducing edema in animal models, indicating their potential use in treating inflammatory conditions. In one study, a related compound demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting downstream signaling cascades.

Further research is needed to clarify these mechanisms and identify specific targets.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of several benzothiazine derivatives against resistant strains of bacteria. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. -

Anticancer Activity Investigation :

In vitro assays conducted on various cancer cell lines showed that this compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine and its derivatives?

- Methodology :

- Hydrazine intermediates : React 6-bromo-4-hydrazinylidene derivatives with ketones (e.g., cyclohexanone) under reflux in ethanol, followed by recrystallization from ethyl acetate to obtain high-purity crystals .

- Knoevenagel condensation : Use benzaldehydes with activated methylene groups on benzothiazine cores in dimethylformamide (DMF) and sodium methoxide to introduce arylidene substituents .

- Key considerations : Monitor reaction progress via TLC and optimize yields by controlling temperature and solvent polarity.

Q. What spectroscopic and crystallographic techniques are used to characterize benzothiazine derivatives?

- Techniques :

- X-ray crystallography : Resolve intermolecular interactions (e.g., C–H⋯O hydrogen bonds, aromatic stacking with centroid separations ~3.72 Å) to confirm molecular geometry .

- NMR/IR spectroscopy : Assign peaks for bromine and methyl groups (e.g., H NMR: δ ~1.5 ppm for CH, C NMR: δ ~25 ppm for S-CH) .

- Validation : Cross-reference experimental data with computational simulations (e.g., AM1 semi-empirical methods for conformational analysis) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Approach :

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing bromine, methyl groups) with acetylcholinesterase inhibition or antioxidant activity .

- Docking studies : Simulate interactions with biological targets (e.g., acetylcholinesterase active sites) to prioritize compounds for synthesis .

- Validation : Compare predicted activity with in vitro assays (e.g., IC values for enzyme inhibition) .

Q. How can contradictory data in biological assays be resolved for benzothiazine derivatives?

- Strategies :

- Structural analogs : Synthesize derivatives with systematic substituent variations (e.g., fluorobenzylidene vs. cyclohexylidene) to isolate structure-activity relationships .

- Dose-response studies : Test compounds across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects or cytotoxicity thresholds .

- Case example : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability, requiring MIC (Minimum Inhibitory Concentration) assays under standardized conditions .

Q. What role do non-covalent interactions play in the stability of benzothiazine crystals?

- Analysis :

- Intermolecular forces : Identify weak interactions (e.g., C–H⋯O, π-π stacking with interplanar angles ~2.6°) via Hirshfeld surface analysis .

- Thermodynamic stability : Calculate lattice energies using software like Mercury or CrystalExplorer to explain crystallization preferences .

- Implications : Optimize crystal packing for material science applications (e.g., organic semiconductors) by modifying substituents .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.